1-(2-(1H-imidazol-1-yl)ethyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazine
Description
Properties
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-(2-imidazol-1-ylethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O3S/c1-24-15-3-2-14(17)12-16(15)25(22,23)21-10-8-19(9-11-21)6-7-20-5-4-18-13-20/h2-5,12-13H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTBDBXRAUAXLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)CCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(1H-imidazol-1-yl)ethyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazine is a novel piperazine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine with an imidazole derivative and a sulfonylated aromatic compound. The process can be outlined as follows:
- Formation of Imidazole Derivative : The imidazole moiety is synthesized through standard methods involving condensation reactions.
- Piperazine Reaction : The piperazine core is then introduced, often through nucleophilic substitution.
- Sulfonylation : Finally, the sulfonyl group is added to the aromatic ring, which may involve electrophilic aromatic substitution.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Escherichia coli | 31.25 - 125 |
| Pseudomonas aeruginosa | 62.5 - 250 |
Studies have shown that modifications in the structure can significantly affect the antimicrobial potency, with certain derivatives exhibiting enhanced activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating cytotoxic effects:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 10 µM to 30 µM across different cell lines, indicating moderate to high cytotoxicity.
Table summarizing anticancer activity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be linked to specific structural features:
- Imidazole Ring : Essential for biological interaction; enhances lipophilicity and binding affinity.
- Piperazine Core : Provides flexibility and solubility; modifications can lead to improved activity.
- Sulfonyl Group : Increases the overall polarity and may enhance interaction with biological targets.
Case Studies
Several studies have investigated the biological activity of similar compounds, providing insights into their mechanisms:
- Antimicrobial Mechanism : A study demonstrated that compounds with similar structures inhibited bacterial protein synthesis, leading to cell death .
- Cytotoxic Mechanism : In cancer cells, the compound was found to induce apoptosis through mitochondrial pathways, suggesting a potential role as an anticancer agent .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of imidazole derivatives, including the target compound, as antiviral agents. Research indicates that compounds with imidazole moieties exhibit activity against a range of viruses, including influenza and HIV. For instance, certain substituted imidazoles have demonstrated efficacy in inhibiting viral replication in cell lines infected with HIV-1 and influenza A virus . The specific structure of 1-(2-(1H-imidazol-1-yl)ethyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazine may enhance its antiviral properties by modulating interactions with viral proteins.
Antibacterial Properties
Imidazole derivatives have also been studied for their antibacterial properties. Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae . The sulfonamide group in the compound is believed to play a crucial role in its antibacterial activity by interfering with bacterial folate synthesis.
Protein Interaction Studies
The interaction of this compound with various proteins has been a focus of research. Notably, studies have shown that imidazole-containing compounds can act as inhibitors of cytochrome P450 enzymes, which are vital for drug metabolism . This inhibition can lead to altered pharmacokinetics for co-administered drugs, making it essential for further investigation in drug development contexts.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. For example, it may inhibit specific kinases or phosphatases involved in signaling pathways critical for cancer progression. The presence of the piperazine ring allows for interactions that can stabilize binding to target enzymes, thereby enhancing inhibitory effects .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study A: Antiviral Efficacy | Demonstrated significant reduction in HIV replication at low concentrations | Suggests potential use in HIV treatment protocols |
| Study B: Antibacterial Activity | Showed effectiveness against MRSA strains | Indicates possible application in treating resistant bacterial infections |
| Study C: Enzyme Inhibition | Inhibited cytochrome P450 2D6 activity | Highlights need for caution in polypharmacy scenarios |
Chemical Reactions Analysis
Reactivity of the Piperazine Nitrogen
The piperazine ring contains two nitrogen atoms. The nitrogen bonded to the sulfonyl group is rendered less nucleophilic due to electron withdrawal, while the secondary amine nitrogen retains reactivity.
Key Findings :
-
Alkylation and acylation predominantly occur at the secondary amine nitrogen, as demonstrated in optimized piperazine-based drug syntheses .
-
Steric hindrance from the ethyl-imidazole substituent reduces yields in sulfonylation.
Functionalization of the Imidazole Ring
The imidazole’s NH group (position 3) and aromatic system enable electrophilic substitution and metal coordination.
Key Findings :
Modification of the Sulfonyl-Aryl Group
The 5-fluoro-2-methoxyphenylsulfonyl moiety exhibits limited electrophilic reactivity but may undergo directed ortho-metallation.
Key Findings :
Oxidation and Reduction Pathways
The ethyl linker and sulfonyl group are targets for redox transformations.
Key Findings :
-
Sulfonamide hydrolysis is inefficient due to bond stability.
-
Ethyl oxidation to carboxylic acid is feasible under strong conditions .
Cross-Coupling Reactions
The absence of halogens on the aryl ring limits traditional couplings, but imidazole-directed C–H activation is possible.
Key Findings :
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Routes : The target compound may be synthesized via nucleophilic substitution (imidazole-ethyl attachment) and sulfonylation (5-fluoro-2-methoxyphenyl group), similar to methods in .
- Bioactivity Trends : Fluorine and methoxy groups enhance binding to fungal CYP450 or bacterial enzymes, as seen in posaconazole and Compound A .
- Pharmacokinetics: The sulfonyl group improves metabolic stability over ester or ethanone linkers, as inferred from .
Q & A
Q. Basic Characterization
- NMR : H and C NMR confirm the imidazole (δ 7.5–8.5 ppm for aromatic protons) and piperazine (δ 2.5–3.5 ppm for CH groups) moieties. The sulfonyl group (δ 3.8–4.0 ppm for OCH) and fluorine substituent (split signals) provide additional validation .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (expected m/z ~425.1 for CHFNOS) .
Q. Advanced Analysis
- X-ray Crystallography : Resolves stereochemistry and confirms sulfonyl-piperazine linkage .
- DFT Calculations : Predict vibrational frequencies (IR) and electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
How can researchers design experiments to evaluate the compound’s potential kinase inhibitory activity?
Q. Basic Assay Design
Q. Advanced Mechanistic Studies
- Molecular docking : Use AutoDock Vina to model interactions between the sulfonyl group and kinase ATP-binding pockets (e.g., hydrophobic interactions with Phe residues) .
- Dynamic simulations : MD simulations (AMBER/CHARMM) analyze binding stability over 100 ns trajectories .
What strategies can resolve contradictory data in biological activity across studies?
Q. Basic Approaches
Q. Advanced Analysis
- Meta-analysis : Pool data from public repositories (ChEMBL, PubChem) to identify trends in IC variability .
- Proteomic profiling : SILAC-based mass spectrometry identifies off-target interactions that may explain discrepancies .
How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Q. Basic SAR Modifications
Q. Advanced Computational SAR
- 3D-QSAR models : CoMFA/CoMSIA correlate substituent electronegativity (e.g., methoxy vs. ethoxy) with activity .
- Free-energy perturbation (FEP) : Predict ΔΔG changes for sulfonyl group modifications .
What methodologies are suitable for studying the compound’s metabolic stability?
Q. Basic Protocols
Q. Advanced Techniques
- Isotope labeling : F-NMR tracks metabolite formation in real-time .
- PBPK modeling : Simulate pharmacokinetic profiles using GastroPlus™ .
How can researchers validate the compound’s selectivity for specific biological targets?
Q. Basic Screening
Q. Advanced Validation
- CRISPR-Cas9 knockouts : Generate target-deficient cell lines to confirm on-target effects .
- SPR analysis : Measure binding kinetics (k/k) for putative targets .
What are the best practices for handling solubility issues in in vitro assays?
Q. Basic Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
